N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
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Overview
Description
N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a compound that features a benzodiazole ring, which is a bicyclic structure containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring’s ability to absorb and emit light.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzodiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,3-benzodiazole: A precursor in the synthesis of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide.
Benzamide: A simpler amide compound that lacks the benzodiazole ring.
N-(1H-1,3-benzodiazol-2-yl)benzamide: A similar compound without the methyl group on the benzodiazole ring.
Uniqueness
This compound is unique due to the presence of both the benzodiazole and benzamide moieties, which confer distinct chemical and biological properties. The methyl group on the benzodiazole ring can also influence its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(18-17(21)13-8-4-3-5-9-13)16-19-14-10-6-7-11-15(14)20(16)2/h3-12H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMRNRJITQDGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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